2-bromo-N-ethylbenzenesulfonamide

Descripción

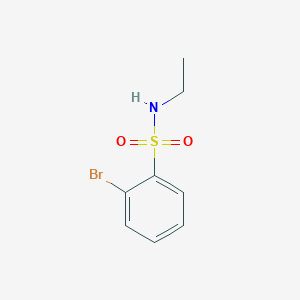

2-Bromo-N-ethylbenzenesulfonamide (CAS 169189-80-4) is a sulfonamide derivative with the molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.14 g/mol. It features a bromine substituent at the ortho position of the benzene ring and an ethyl group attached to the sulfonamide nitrogen. The compound is stored under dry conditions at 2–8°C, with commercial purity ranging from 97% to 98% . Its structural simplicity and halogenated aromatic system make it a candidate for applications in medicinal chemistry, materials science, and synthetic intermediates.

Propiedades

IUPAC Name |

2-bromo-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMGXYQVJKXRMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585881 | |

| Record name | 2-Bromo-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169189-80-4 | |

| Record name | 2-Bromo-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-ethylbenzenesulfonamide typically involves the reaction of N-ethylbenzenesulfonamide with a brominating agent. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-N-ethylbenzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents

Major Products Formed

Substitution Reactions: Formation of substituted benzenesulfonamides.

Oxidation Reactions: Formation of benzenesulfonic acids or sulfonyl chlorides.

Reduction Reactions: Formation of ethylbenzenesulfonamide

Aplicaciones Científicas De Investigación

2-Bromo-N-ethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments

Mecanismo De Acción

The mechanism of action of 2-bromo-N-ethylbenzenesulfonamide is not fully understood. it is known that sulfonamides act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria. This mechanism suggests that this compound may inhibit bacterial growth by interfering with folic acid synthesis.

Comparación Con Compuestos Similares

Structural Analogues: Substituent Variations

Key structural analogues differ in substituent groups, halogen positioning, and nitrogen modifications. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Crystallographic and Conformational Differences

- Halogen Effects: In 4-{2-[(5-bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide (), replacing bromine with chlorine alters crystal packing due to differences in van der Waals radii (Br: 1.85 Å vs. Cl: 1.75 Å). This substitution disrupts hydrogen-bonding networks, affecting solubility and thermal stability .

- Nitrogen Substituents : The ethyl group in this compound introduces moderate steric hindrance compared to the bulkier 2-methylcyclohexyl group in 5-bromo-2-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide (). Conformational angles in N-(2-bromophenyl)-4-methylbenzenesulfonamide () reveal torsional strain (e.g., C6–C4–C5–N2: −178.28°) distinct from the target compound .

Electronic and Reactivity Profiles

- Electron-Withdrawing Groups : The nitro group in N-ethyl-2-nitrobenzenesulfonamide () significantly lowers the electron density on the aromatic ring, enhancing electrophilic substitution reactivity compared to brominated analogues .

- Bromine as a Leaving Group: The bromine atom in this compound facilitates nucleophilic aromatic substitution (SNAr) reactions, a property less pronounced in chloro analogues .

Actividad Biológica

2-Bromo-N-ethylbenzenesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀BrNO₂S

- Molecular Weight : Approximately 248.24 g/mol

- Structural Features : It contains a bromine atom attached to a benzene ring and a sulfonamide group, which is known for its ability to form hydrogen bonds with biological molecules, potentially influencing enzymatic activity or receptor function.

The biological activity of this compound is primarily attributed to its structural similarity to p-aminobenzoic acid (PABA), a crucial component in bacterial folic acid synthesis. By acting as a competitive antagonist, this compound may inhibit bacterial growth by disrupting folic acid production, which is essential for DNA synthesis in bacteria .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of sulfonamide derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentrations (MIC) against various bacterial strains:

The compound has shown significant antibacterial activity, particularly against Gram-negative and Gram-positive bacteria, demonstrating its potential as an antimicrobial agent.

Anticancer Activity

Research has also explored the anticancer properties of sulfonamide derivatives, including this compound. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study reported that derivatives of benzenesulfonamide exhibited varying degrees of antimicrobial activity, with some compounds achieving MIC values as low as 6.63 mg/mL against S. aureus. This highlights the potential of this compound in treating infections caused by resistant bacterial strains .

- Anticancer Mechanism Investigation : Another research effort focused on the mechanism by which sulfonamides induce apoptosis in cancer cells. The study found that compounds like this compound can inhibit specific pathways critical for tumor growth, suggesting their utility in cancer therapy .

Q & A

Q. What are the key structural and synthetic considerations for 2-bromo-N-ethylbenzenesulfonamide?

Answer: The compound’s structure (C₈H₁₀BrNO₂S) includes a bromine atom at the benzene ring’s ortho position and an ethyl group attached to the sulfonamide nitrogen. Synthesis typically involves nucleophilic substitution reactions, where bromine introduces steric and electronic effects that influence reactivity . A common route involves reacting N-ethylbenzenesulfonamide with brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Key parameters include temperature (0–25°C), solvent choice (e.g., dichloromethane), and use of bases like triethylamine to neutralize HBr byproducts .

Q. Table 1: Representative Synthetic Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide | Dichloromethane | 0–25 | 70–85 | |

| HBr/Acetic Acid | Toluene | Reflux | 60–75 |

Q. How can researchers confirm the purity and structural integrity of this compound?

Answer: Analytical techniques include:

- NMR Spectroscopy : To verify substituent positions (e.g., bromine’s ortho placement via coupling constants in ¹H NMR) .

- HPLC : For purity assessment (>95% typically required for biological studies) .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for understanding intermolecular interactions .

- Mass Spectrometry : Confirms molecular weight (264.14 g/mol) and isotopic patterns due to bromine .

Q. What are the reactivity trends of this compound under varying conditions?

Answer: The bromine atom is susceptible to nucleophilic aromatic substitution (SNAr) in polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., amines, thiols). The ethyl group on the sulfonamide nitrogen stabilizes the structure against hydrolysis compared to smaller alkyl groups. Reactivity in acidic/basic conditions should be tested via stability assays, as sulfonamides may undergo cleavage under prolonged exposure to strong acids .

Q. How can researchers design experiments to evaluate its biological activity?

Answer:

- Enzyme Inhibition Assays : Target enzymes like carbonic anhydrase or dihydropteroate synthase, where sulfonamides are known inhibitors .

- Binding Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify interactions with proteins .

- Cellular Assays : Test cytotoxicity and uptake in cell lines (e.g., cancer models) at concentrations ≤100 µM to avoid nonspecific effects .

Advanced Research Questions

Q. How can crystallographic data resolve structural discrepancies in sulfonamide derivatives?

Answer: X-ray crystallography provides bond-length and angle data to validate computational models. For example, in N-(2-bromophenyl) derivatives, deviations in S–N–C bond angles (>120°) may indicate steric strain from the ethyl group . Advanced studies should compare experimental data with DFT calculations to identify electronic effects of bromine .

Q. How should researchers address contradictions in bioactivity data across studies?

Answer:

- Reproducibility Checks : Validate assay conditions (pH, temperature, solvent) .

- Meta-Analysis : Compare data across structural analogs (e.g., chloro vs. bromo substituents) to isolate electronic vs. steric effects .

- Statistical Tools : Use multivariate analysis to account for variables like purity or solvent artifacts .

Q. What strategies optimize stability and reaction yields for this compound?

Answer:

Q. How can interdisciplinary approaches expand its applications?

Answer:

- Material Science : Incorporate into metal-organic frameworks (MOFs) for catalytic or sensing applications, leveraging sulfonamide’s coordination sites .

- Medicinal Chemistry : Combine with heterocycles (e.g., thiadiazoles) to enhance pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.